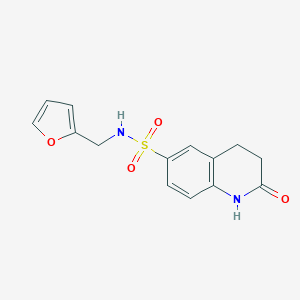![molecular formula C26H18N4O2S B269659 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B269659.png)
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide, also known as ATSA-1, is a small molecule that has been identified as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects and has the potential to slow the progression of these diseases.
作用機序
The exact mechanism of action of 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide is not fully understood, but it is believed to work by activating a cellular stress response pathway known as the heat shock response. This pathway is activated in response to cellular stress and helps to protect cells from damage. 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide has been shown to upregulate the expression of heat shock proteins, which are involved in this pathway.
Biochemical and Physiological Effects:
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are both implicated in the development of neurodegenerative diseases. It has also been shown to improve cognitive function and protect neurons from damage.
実験室実験の利点と制限
One of the advantages of 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide is that it is a small molecule that can easily penetrate the blood-brain barrier, which is important for the treatment of neurodegenerative diseases. However, one limitation of 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research on 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide. One area of research is to further elucidate its mechanism of action and optimize its therapeutic potential. Another area of research is to investigate its potential for the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, there is potential for the development of analogs of 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide that may have improved pharmacological properties.
合成法
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide is a synthetic compound that was developed by a team of researchers at the University of Alabama at Birmingham. The synthesis method involves the reaction of acenaphthenequinone with thiourea to form a 1,2,4-triazine derivative. This intermediate is then reacted with 2-(5-methylfuran-2-yl)phenylacetic acid to form the final product, 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide.
科学的研究の応用
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide has been the subject of several scientific studies, which have demonstrated its potential as a therapeutic agent for the treatment of neurodegenerative diseases. In one study, 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide was shown to protect neurons from oxidative stress and reduce inflammation in the brain. Another study showed that 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide was able to improve cognitive function in a mouse model of Alzheimer's disease.
特性
製品名 |
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide |
|---|---|
分子式 |
C26H18N4O2S |
分子量 |
450.5 g/mol |
IUPAC名 |
N-[2-(5-methylfuran-2-yl)phenyl]-2-(11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaen-13-ylsulfanyl)acetamide |
InChI |
InChI=1S/C26H18N4O2S/c1-15-12-13-21(32-15)17-8-2-3-11-20(17)27-22(31)14-33-26-28-24-18-9-4-6-16-7-5-10-19(23(16)18)25(24)29-30-26/h2-13H,14H2,1H3,(H,27,31) |
InChIキー |
MWTMRUSFOBKPJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=CC=CC=C2NC(=O)CSC3=NC4=C(C5=CC=CC6=C5C4=CC=C6)N=N3 |
正規SMILES |
CC1=CC=C(O1)C2=CC=CC=C2NC(=O)CSC3=NC4=C(C5=CC=CC6=C5C4=CC=C6)N=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide](/img/structure/B269578.png)
![4-(4-iodophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B269583.png)

![4-[(1,3-Benzodioxol-5-yloxy)methyl]-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B269587.png)
![3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B269589.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269591.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269592.png)
![4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B269593.png)
![N-cyclopropyl-2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B269594.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide](/img/structure/B269595.png)
![N-[4-(acetylamino)-3-methoxyphenyl]biphenyl-2-carboxamide](/img/structure/B269596.png)

![N-{3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]phenyl}benzenesulfonamide](/img/structure/B269601.png)
